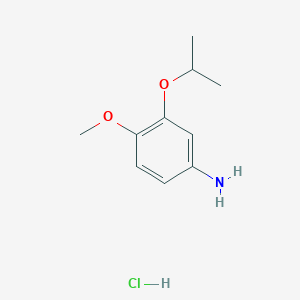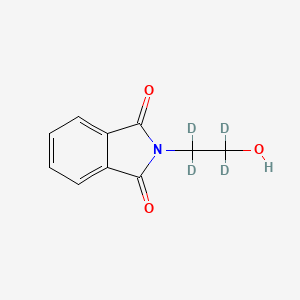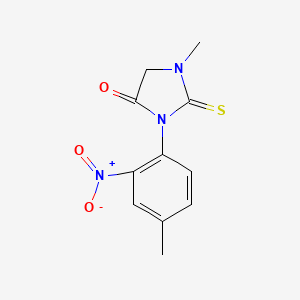![molecular formula C7H16ClNO2 B1471120 3-[Ethyl(methyl)amino]butanoic acid hydrochloride CAS No. 1609399-82-7](/img/structure/B1471120.png)
3-[Ethyl(methyl)amino]butanoic acid hydrochloride
Overview
Description
3-[Ethyl(methyl)amino]butanoic acid hydrochloride, also known as gabapentin hydrochloride, is a compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol. It is primarily used as a medication to treat epilepsy and neuropathic pain.
Mechanism of Action
The mode of action of an amino acid generally involves its incorporation into proteins during translation, where it can influence the structure and function of the protein. The pharmacokinetics of amino acids typically involve absorption from the diet, distribution throughout the body, metabolism (often in the liver), and excretion .
The result of the action of an amino acid can vary widely depending on the specific protein it is incorporated into and the biochemical pathway it is involved in. Environmental factors such as diet, pH, and temperature can influence the action, efficacy, and stability of amino acids .
Biochemical Analysis
Biochemical Properties
3-[Ethyl(methyl)amino]butanoic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phospholipase A2 (PLA2) enzymes, which are involved in the hydrolysis of phospholipids to release arachidonic acid and lysophospholipids . This interaction can inhibit the activity of PLA2, thereby affecting the production of pro-inflammatory mediators.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the release of prostaglandin E2 (PGE2) in spinal cord cells, which plays a role in pain and inflammation . Additionally, it can impact the expression of genes involved in inflammatory responses, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PLA2 enzymes results in the inhibition of their activity, which in turn reduces the production of pro-inflammatory mediators . This compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of PLA2 activity and reduced inflammatory responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects such as reduced inflammation and pain relief. At higher doses, it may cause toxic or adverse effects, including hypotension and reduced motor activity . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can affect the metabolism of fatty acids and amino acids, leading to changes in the levels of these metabolites . The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(methyl)amino]butanoic acid hydrochloride involves the reaction of 3-aminobutanoic acid with ethyl and methyl groups under controlled conditions. The process typically includes the formation of an ester-imine derivative, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(methyl)amino]butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[Ethyl(methyl)amino]butanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating neural activity.
Medicine: It is widely used in the treatment of epilepsy and neuropathic pain, providing relief by modulating the activity of certain neurotransmitters.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanoic acid: Used as a chemical intermediate in organic synthesis.
3-Methylbutanoic acid: Undergoes similar chemical reactions and is used in the synthesis of various derivatives.
4-(Methylamino)butanoic acid hydrochloride: Similar in structure and used in peptide synthesis.
Uniqueness
3-[Ethyl(methyl)amino]butanoic acid hydrochloride is unique due to its specific therapeutic applications in treating epilepsy and neuropathic pain. Its ability to modulate neurotransmitter release sets it apart from other similar compounds.
Properties
IUPAC Name |
3-[ethyl(methyl)amino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNTZQBVRXAFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)
![Methyl 1-[(4-methoxyphenyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate](/img/structure/B1471046.png)

![10-(4-chlorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7- tetraen-12-one; ethanol](/img/structure/B1471050.png)




